2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid

Catalog No.
S14171349
CAS No.
M.F
C26H21FN2O4
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4...

Product Name

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid

Molecular Formula

C26H21FN2O4

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)

InChI Key

GIPFRXZWFYXWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid is a complex organic compound notable for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, an indole ring, and a propanoic acid moiety. This compound is significant in the field of peptide synthesis and has applications in various areas of scientific research, particularly in medicinal chemistry and drug development. Its molecular formula is C29H27N3O5C_{29}H_{27}N_{3}O_{5}, with a molecular weight of approximately 497.5 g/mol .

  • Oxidation: The presence of functional groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can be performed using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution may occur at the fluorenylmethoxycarbonyl group or the indole moiety, allowing for further functionalization .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid exhibits biological activity through its interaction with specific molecular targets. The indole ring can modulate enzyme and receptor activities, potentially influencing various biochemical pathways. The compound's structure enables it to form hydrogen bonds and engage in hydrophobic interactions, which are critical for its binding affinity and specificity towards biological targets.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid typically involves several steps:

  • Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group during peptide synthesis.
  • Amide Bond Formation: The protected amino acid is coupled with another amino acid or peptide using coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection: The Fmoc group is removed using a base such as piperidine.
  • Final Coupling: The indole-containing amino acid is coupled to form the final product.

Industrial Production Methods

In industrial settings, automated peptide synthesizers are often employed for the efficient production of this compound. These synthesizers facilitate the repetitive steps of coupling and deprotection, ensuring high purity and yield of the final product.

The applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid include:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides, especially those targeting specific biological pathways.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents.
  • Research Tool: This compound can be utilized in studies investigating enzyme activity and receptor interactions due to its ability to modulate biological functions .

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid focus on its binding affinity to various proteins and enzymes. These studies reveal how the compound can influence biochemical pathways by modulating target interactions, which is essential for understanding its potential therapeutic effects .

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid. Here are some notable ones:

Compound NameMolecular FormulaUnique Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydrobenzo[b][1,4]dioxepin-7-yl)propanoic acidC28H26N2O5Contains a benzo[d][1,4]dioxepin moiety
(S)-2-(9H-Fluoren-9-YL)methoxycarbonylamino)-3-(m-tolyl)propanoic acidC25H23NO4Features a m-tolyl group instead of an indole ring
(S)-2-(Fmoc-Trp(5-F)-OHC26H21FN2OIncorporates a fluorinated tryptophan derivative

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid lies in its specific combination of structural elements, particularly the presence of both the fluorenylmethoxycarbonyl protecting group and the 4-fluoroindole moiety. This combination imparts distinct electronic properties and steric effects that influence its reactivity and interactions compared to similar compounds .

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

444.14853532 g/mol

Monoisotopic Mass

444.14853532 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

Explore Compound Types